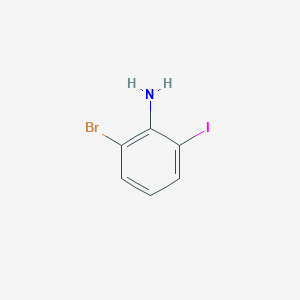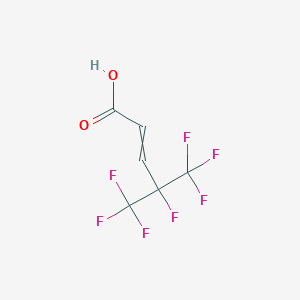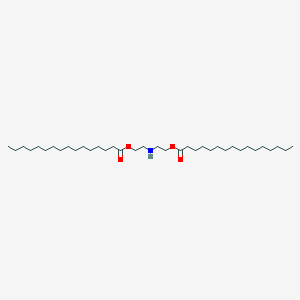
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate, also known as palmitoyl carnitine or PCE, is a derivative of carnitine. It is a biological compound that has been studied for its potential applications in scientific research. PCE has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism Of Action
PCE works by increasing the production of energy in cells. It does this by facilitating the transport of fatty acids into the mitochondria, where they can be oxidized to produce ATP. This process is essential for the proper functioning of many organs, including the heart and skeletal muscles.
Biochemical And Physiological Effects
PCE has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, PCE has been found to improve glucose tolerance and insulin sensitivity, which could make it a potential treatment for type 2 diabetes.
Advantages And Limitations For Lab Experiments
One of the advantages of using PCE in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PCE has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one of the limitations of using PCE is that it has not been extensively studied, and more research is needed to fully understand its potential applications.
Future Directions
There are many potential future directions for the study of PCE. One area of research could focus on its potential applications in the treatment of oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanisms by which PCE works, and how it could be used to treat various diseases. Finally, more research is needed to fully understand the safety and toxicity of PCE, and to determine its potential side effects.
Synthesis Methods
PCE can be synthesized through the esterification of hexadecanoyl chloride and 2-aminoethanol, followed by the addition of 2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate chloride. The resulting compound is then purified through column chromatography to obtain pure PCE.
Scientific Research Applications
PCE has been studied for its potential applications in various scientific research fields. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, PCE has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
properties
CAS RN |
13080-33-6 |
|---|---|
Product Name |
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate |
Molecular Formula |
C36H71NO4 |
Molecular Weight |
582 g/mol |
IUPAC Name |
2-(2-hexadecanoyloxyethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(38)40-33-31-37-32-34-41-36(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
InChI Key |
KJEGNOWTEOOCKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






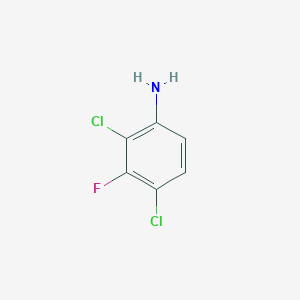
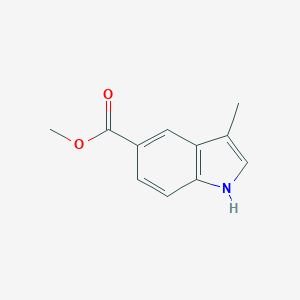
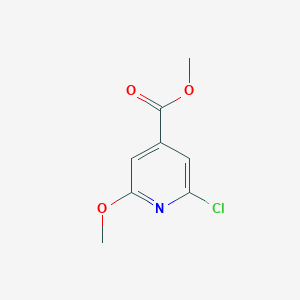
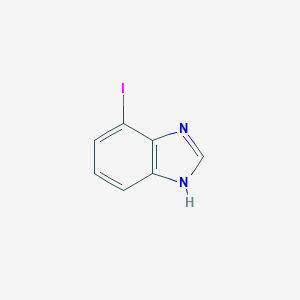
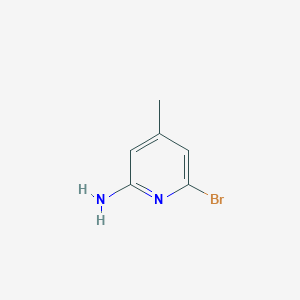
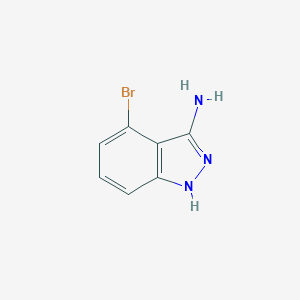
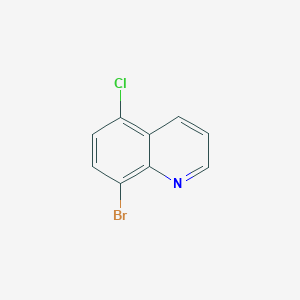
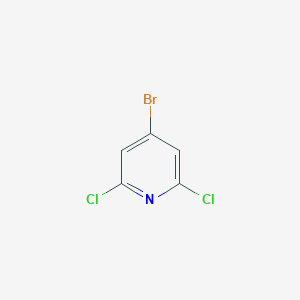
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
